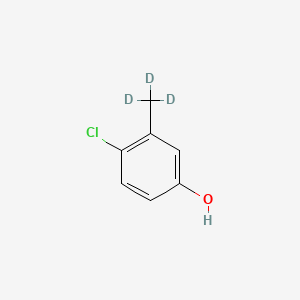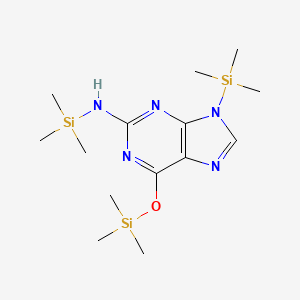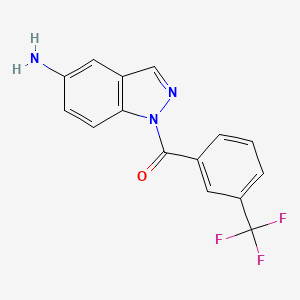
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The reaction typically involves the formation of N–H ketimine species followed by cyclization to yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization process. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure optimal yields and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine and benzoyl positions.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts, oxygen atmosphere.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles and electrophiles.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, interfering with the signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, making it a potent therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A simpler indazole derivative without the trifluoromethyl group.
2H-Indazole: Another isomer with different biological properties.
5-Phenyl-1H-indazol-3-amine: Known for its inhibitory activity on tyrosine-protein kinase JAK2.
Uniqueness: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and binding affinity towards specific molecular targets. This makes it a valuable compound in drug design and development .
Eigenschaften
CAS-Nummer |
28616-30-0 |
|---|---|
Molekularformel |
C15H10F3N3O |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
(5-aminoindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-9(6-11)14(22)21-13-5-4-12(19)7-10(13)8-20-21/h1-8H,19H2 |
InChI-Schlüssel |
IUOFDLWSWOWJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


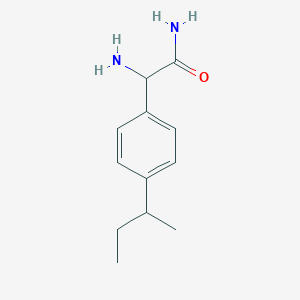
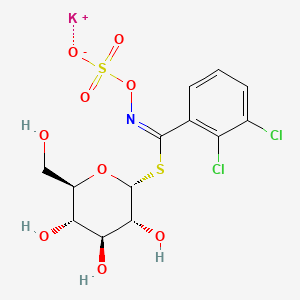
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
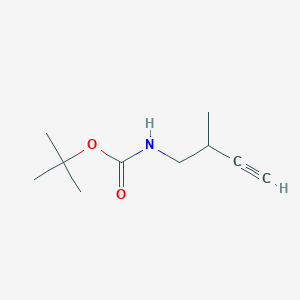
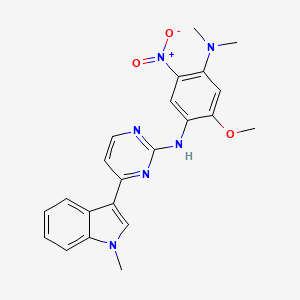
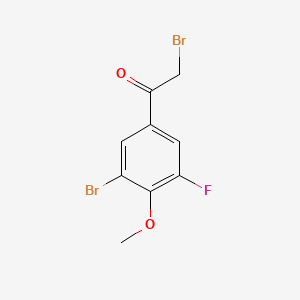

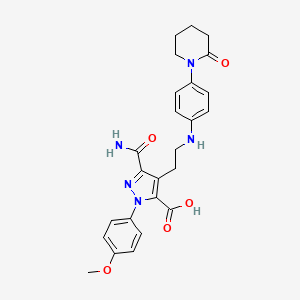
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)

